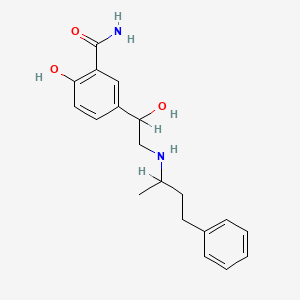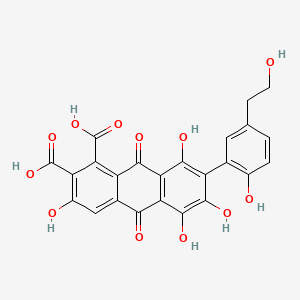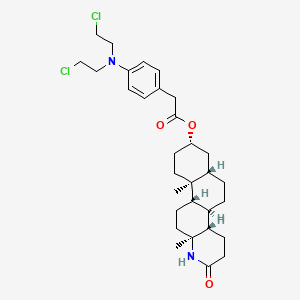
Fursultiamine
Overview
Description
It was synthesized in Japan in the 1960s to develop forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency, such as beriberi . Fursultiamine is used as a medication and vitamin to treat thiamine deficiency and has been commercialized in various countries, including Japan, Spain, Austria, Germany, and the United States .
Mechanism of Action
Fursultiamine, a derivative of vitamin B1 (thiamine), is a compound used for the therapy of thiamine deficiency . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets thiamine deficiency in the body . Thiamine is an essential nutrient that plays a crucial role in energy metabolism . This compound, being a lipophilic derivative of thiamine, is used as an oral source of thiamine .
Mode of Action
This compound is a prodrug that is converted into thiamine in the body . It is absorbed in the intestines after dephosphorylation by intestinal alkaline phosphatases . Once in the bloodstream, it is converted to thiamine in erythrocytes and in the liver .
Biochemical Pathways
This compound, once converted into thiamine, plays a key role in several biochemical pathways. Thiamine acts as a coenzyme for transketolase, an enzyme involved in the pentose phosphate pathway, which is essential for energy production and nucleotide synthesis .
Pharmacokinetics
This compound exhibits improved bioavailability compared to thiamine due to its lipophilic nature . After oral administration, systemic thiamine exposure is significantly increased .
Result of Action
The primary result of this compound action is the prevention of thiamine deficiency and the associated condition, beriberi . By increasing thiamine levels in the body, this compound helps maintain normal energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be affected by the presence of certain food components in the gut. Furthermore, individual differences in intestinal alkaline phosphatase activity may influence the rate of this compound absorption .
Biochemical Analysis
Biochemical Properties
Fursultiamine plays a significant role in biochemical reactions. It is a disulfide derivative of thiamine, and chemically similar to allithiamine . As a derivative of vitamin B1, it participates in the metabolism of carbohydrates and amino acids
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in a study on choroidal neovascularization, this compound significantly decreased vascular leakage and lesion size, as well as the numbers of both choroidal and retinal inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α . It influences cell function by modulating the inflammatory response and metabolic reprogramming .
Dosage Effects in Animal Models
In a study on rabbit experimental osteoarthritis, a combined treatment with glucosamine hydrochloride, chondroitin sulfate, and this compound showed a significant reduction in the severity of macroscopic and histologic lesions compared with placebo-treated rabbits
Metabolic Pathways
This compound is involved in the metabolism of carbohydrates and amino acids due to its role as a vitamin B1 derivative
Preparation Methods
Fursultiamine is synthesized from allithiamine, a naturally occurring thiamine derivative. The synthetic route involves the reaction of thiamine with tetrahydrofurfuryl disulfide under specific conditions to form this compound . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Fursultiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can break these bonds to form thiol groups .
Scientific Research Applications
Fursultiamine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat thiamine deficiency and has been suggested for several non-deficiency disorders . Research has shown that this compound can prevent drug-induced ototoxicity by reducing the accumulation of reactive oxygen species in the cochlea . It also alleviates choroidal neovascularization by suppressing inflammation and metabolic reprogramming . Additionally, this compound has been studied for its potential to prevent lung cancer growth and spread due to its potent anti-oxidative and anti-inflammatory actions .
Comparison with Similar Compounds
Fursultiamine is unique among thiamine derivatives due to its improved lipophilicity and bioavailability. Similar compounds include benfotiamine (S-benzoylthiamine O-monophosphate) and allithiamine. Benfotiamine is another lipophilic thiamine derivative that has been associated with significant improvements in bioavailability compared to water-soluble thiamine . Allithiamine, the precursor to this compound, is a naturally occurring thiamine derivative with similar properties but lower bioavailability . The uniqueness of this compound lies in its ability to cross cell membranes more efficiently, making it a more effective treatment for thiamine deficiency and other related conditions.
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXCMOFVBXEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023084 | |
| Record name | Fursultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-30-8 | |
| Record name | Fursultiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=804-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fursultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: Fursultiamine directly interferes with hepcidin binding to its receptor, ferroportin, by blocking the ferroportin C326 thiol residue essential for hepcidin binding [, ].
A2: By blocking hepcidin binding, this compound prevents hepcidin-induced ferroportin ubiquitination, endocytosis, and degradation. This allows for continuous cellular iron export despite the presence of hepcidin [, ].
A3: Yes, this compound has been shown to enhance mitochondrial respiration in retinal pigment epithelium (RPE) cells treated with lipopolysaccharide (LPS) []. It also attenuates hypoxia-induced aberrations in RPE cells, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase [].
A4: this compound has been shown to attenuate hypoxia-induced VEGF secretion and mitochondrial fission in primary human RPE cells. This suggests a potential role in regulating angiogenesis [].
ANone: The molecular formula of this compound is C17H26N4O6S2, and its molecular weight is 430.55 g/mol.
A6: While specific spectroscopic data wasn't detailed in the provided abstracts, a study used chemiluminescence properties for this compound detection []. This suggests potential applications of spectroscopic techniques for its characterization.
A7: this compound's stability in liquid formulations can be improved by adding gallic acid, its salt, or its ester. This suggests potential challenges with its stability in standard liquid formulations [].
ANone: Based on the provided abstracts, this compound does not exhibit direct catalytic properties. Its primary mechanism of action revolves around inhibiting the hepcidin-ferroportin interaction and modulating cellular processes.
A9: Yes, molecular docking studies have investigated the interaction of this compound with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the viral 3CL protease [, ]. These studies suggest that this compound could potentially inhibit viral entry and replication.
A10: While both this compound and benfotiamine are lipid-soluble thiamine derivatives, they exhibit different mechanisms of action and pharmacological profiles []. For instance, benfotiamine, but not this compound, significantly elevated the phosphorylation level of glycogen synthase kinase-3α and -3β, and reduced their enzymatic activities in the amyloid precursor protein/presenilin-1 transgenic brain []. Thiamine itself and another derivative, benfotiamine, did not show the same hepcidin antagonism as this compound [].
A11: The need to enhance stability in liquid formulations by adding gallic acid or its derivatives suggests potential challenges in achieving optimal stability [].
A14: While not explicitly stated in the abstracts, the observation of this compound's effects on brain tissue in a study focusing on Alzheimer's disease [] implies it can cross the blood-brain barrier.
A15: Despite its in vitro potency, this compound's rapid conversion to inactive metabolites in vivo might limit its ability to consistently antagonize hepcidin's effects on serum iron levels [, ]. This highlights the need for further research to optimize its pharmacokinetic properties.
A17: Studies have utilized several animal models to explore the effects of this compound, including: * Laser-induced choroidal neovascularization mouse model [] * Athymic nude mice xenograft models for lung cancer [] and colon cancer []. * Mouse cochlear explant culture system [] * Amyloid precursor protein/presenilin-1 transgenic mice (Alzheimer's disease model) [] * Yellow catfish (Pelteobagrus fulvidraco) for Aeromonas veronii-induced ascites disease []
A18: In a laser-induced CNV mouse model, this compound significantly decreased vascular leakage, lesion size, and the number of both choroidal and retinal inflammatory cytokines []. This suggests potential therapeutic benefits for neovascular age-related macular degeneration.
A19: this compound pretreatment in mice reduced cisplatin and kanamycin-induced damage to both inner and outer hair cells in the cochlea []. This suggests a potential protective effect against drug-induced hearing loss.
A20: Chronic benfotiamine treatment enhanced spatial memory in amyloid precursor protein/presenilin-1 transgenic mice []. Additionally, it reduced amyloid plaque numbers and phosphorylated tau levels in the brains of these mice []. These findings highlight this compound's potential therapeutic benefits for Alzheimer's disease.
A21: While the provided abstracts don't directly mention resistance development to this compound, a study targeting HlyU in Vibrio vulnificus found that FTH treatment did not induce antivirulence resistance []. This suggests that this compound might be less prone to resistance development compared to traditional antibiotics.
A22: While generally considered safe, one case study reported a patient experiencing severe edema and weight gain potentially linked to marginal thiamine deficiency, which was successfully treated with this compound []. This case highlights the importance of monitoring patients for potential adverse effects.
A25: A highly sensitive chemiluminescence method based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles has been developed for this compound quantification []. Additionally, HPLC methods have been used to determine this compound hydrochloride in pharmaceutical preparations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















